Peracetato de Maltotriosa

Descripción general

Descripción

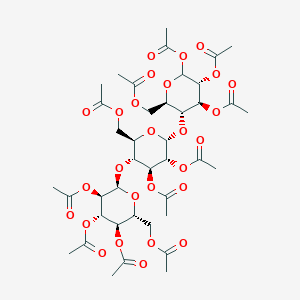

Maltotriose Peracetate, also known as Maltotriose Peracetate, is a useful research compound. Its molecular formula is C40H54O27 and its molecular weight is 966.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Maltotriose Peracetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maltotriose Peracetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Glycobiology Research

Maltotriose peracetate serves as a crucial biochemical reagent in glycobiology, which investigates the structure and function of carbohydrates. Its acetylated form enhances stability and solubility, making it suitable for various experimental conditions.

- Role in Enzyme Studies : The compound is utilized to study enzyme-substrate interactions, particularly with α-amylases and α-glucosidases. Research indicates that maltotriose peracetate can be modified to improve hydrolytic stability against these enzymes, facilitating the understanding of carbohydrate metabolism and enzyme kinetics .

Synthesis of Complex Carbohydrates

The use of maltotriose peracetate extends to the synthesis of oligosaccharides and polysaccharides. Its acetylation allows for selective reactions that can lead to the formation of more complex carbohydrate structures.

- Chemical Reactions : Maltotriose peracetate can undergo various chemical transformations, including azidation reactions that introduce functional groups for further modifications. Such transformations are essential for creating glycosyl donors in synthetic pathways .

Industrial Applications

In industrial biotechnology, maltotriose is significant due to its presence in starch hydrolysates, which are widely used in fermentation processes. The utilization of maltotriose peracetate can enhance the efficiency of these processes by improving substrate availability for yeast strains.

- Fermentation Studies : Research shows that specific yeast strains can metabolize maltotriose effectively when provided in a peracetate form, leading to improved fermentation rates and yields . For instance, Saccharomyces cerevisiae strains have been studied for their ability to ferment maltotriose alongside glucose and maltose, revealing insights into metabolic pathways that could optimize industrial fermentation processes.

Case Study 1: Enzymatic Stability Enhancement

A study demonstrated that site-selective fluorination at the terminal positions of maltotetraose (related to maltotriose) significantly improved hydrolytic stability against α-amylase and α-glucosidase. This approach suggests that similar modifications could be applied to maltotriose peracetate to enhance its stability in enzymatic reactions .

Case Study 2: Transport Mechanisms in Yeast

Research on Saccharomyces strains highlighted the importance of specific transporters for maltotriose uptake. The identification of the MTY1 gene, which encodes a transporter with higher affinity for maltotriose than maltose, underscores the potential for engineering yeast strains with enhanced capabilities for utilizing maltotriose-rich substrates .

Summary Table of Applications

Mecanismo De Acción

Target of Action

Maltotriose Peracetate, also known as D-Maltotriose Peracetate, primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase and Neopullulanase 2 . These enzymes are involved in the hydrolysis of starch and related polysaccharides .

Mode of Action

Maltotriose Peracetate interacts with its targets by being actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This interaction results in changes in the enzymatic activity, leading to the hydrolysis of maltotriose .

Biochemical Pathways

The compound affects the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. Maltotriose Peracetate, through its active transport and intracellular hydrolysis, contributes to the production of maltose and maltotriose, which are further metabolized in this pathway .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by its interaction with its target enzymes and its subsequent metabolism .

Result of Action

The action of Maltotriose Peracetate results in the efficient fermentation of maltotriose by S. cerevisiae cells . This is achieved through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase .

Action Environment

The action, efficacy, and stability of Maltotriose Peracetate are influenced by various environmental factors. For instance, the pH of the cytoplasm influences the efficiency of maltotriose hydrolysis . Additionally, the presence of other sugars such as sucrose can affect the metabolism of maltotriose .

Análisis Bioquímico

Biochemical Properties

Maltotriose Peracetate participates in biochemical reactions much like its parent compound, maltotriose. In yeast, such as Saccharomyces cerevisiae, maltotriose is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . It is plausible that Maltotriose Peracetate undergoes similar interactions, although the presence of the peracetate group may alter its affinity for certain enzymes and transporters.

Cellular Effects

The effects of Maltotriose Peracetate on cellular processes are not well-documented. Maltotriose, its parent compound, can be efficiently fermented by S. cerevisiae cells through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase . Maltotriose Peracetate may influence similar cellular processes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Maltotriose Peracetate remains largely unexplored. The maltose transporter, a complex composed of a heterodimer of transmembrane subunits and a nucleotide-binding subunit homodimer, is known to mediate the active transport of maltose and likely maltotriose across biological membranes . Maltotriose Peracetate may interact with similar transporters and enzymes, influencing their activity and potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on maltotriose have shown that its fermentation efficiency can be improved through specific genetic modifications, suggesting that the effects of Maltotriose Peracetate may also be modifiable over time .

Metabolic Pathways

Maltotriose Peracetate likely participates in metabolic pathways similar to those of maltotriose. In S. cerevisiae, maltotriose is metabolized through the action of intracellular α-glucosidases

Transport and Distribution

Maltotriose Peracetate’s transport and distribution within cells and tissues are not well-documented. Maltotriose is known to be actively transported into S. cerevisiae cells via the AGT1 permease . Maltotriose Peracetate may interact with similar transporters, influencing its distribution within cells and tissues.

Actividad Biológica

Maltotriose Peracetate, a derivative of maltotriose, exhibits significant biological activity, particularly in the context of yeast fermentation and metabolic processes. Understanding its biological activity involves examining its biochemical properties, mechanisms of action, and its role in various metabolic pathways.

1. Overview of Maltotriose Peracetate

Maltotriose Peracetate is a trisaccharide compound that participates in biochemical reactions similar to its parent compound, maltotriose. It is primarily studied for its role in yeast fermentation, particularly with Saccharomyces cerevisiae, which is crucial in industrial applications involving starch hydrolysates.

2.1 Target Enzymes

Maltotriose Peracetate primarily targets:

- Glucan 1,4-alpha-maltotetraohydrolase

- Neopullulanase 2

These enzymes facilitate the hydrolysis of maltotriose within the yeast cells, leading to efficient fermentation processes.

2.2 Mode of Action

The compound is actively transported into cells and hydrolyzed by intracellular α-glucosidases. This process is essential for the glycolytic pathway (Embden-Meyerhof-Parnas pathway), where maltotriose is metabolized to produce energy.

2.3 Pharmacokinetics

The bioavailability of Maltotriose Peracetate is influenced by its interaction with target enzymes and subsequent metabolism. The pH of the cytoplasm can significantly affect the hydrolysis efficiency of maltotriose, impacting the overall fermentation process.

Maltotriose Peracetate shares biochemical properties with maltotriose, being actively transported into yeast cells via specific transporters like AGT1. This transport mechanism is critical for its utilization in fermentation processes .

4.1 Utilization by Yeast

Research indicates that Maltotriose Peracetate can be effectively fermented by Saccharomyces cerevisiae. A study on a fast-growing distiller's strain (PYCC 5297) showed that maltotriose was fermented efficiently, with a higher respiratory quotient compared to glucose and maltose, indicating distinct metabolic pathways for these sugars .

4.2 Comparative Analysis

A comparative analysis of fermentation rates among different substrates (glucose, maltose, and maltotriose) reveals that:

- Glucose is consumed first.

- Maltose is utilized next.

- Maltotriose is consumed only after maltose depletion.

This sequential utilization highlights the preferential metabolic pathways in yeast cells .

| Substrate | Fermentation (μl CO₂ · h⁻¹ · g⁻¹ [dry wt]) | Respiration (μl O₂ · h⁻¹ · g⁻¹ [dry wt]) | Respiratory Quotient |

|---|---|---|---|

| Glucose | 329 ± 29 | 36 ± 8 | 0.11 |

| Maltose | 255 ± 33 | 40 ± 8 | 0.16 |

| Maltotriose | 140 ± 5 | 51 ± 3 | 0.36 |

5. Cellular Effects and Transport Mechanisms

Maltotriose Peracetate’s transport within yeast cells involves a complex system where specific genes related to maltotriose uptake have been identified. The gene MTY1, belonging to the MAL transporter family, shows high affinity for maltotriose, facilitating its uptake more effectively than other sugars like maltose .

6. Case Studies and Research Findings

Several studies have been conducted to understand the biological activity of Maltotriose Peracetate:

- A study found that genetic modifications in yeast strains could enhance fermentation efficiency for maltotriose, suggesting that its biological activity can be optimized through biotechnological interventions.

- Another research highlighted the importance of enzyme activity in the metabolism of maltodextrins and their derivatives like Maltotriose Peracetate, emphasizing its role in various industrial applications .

7. Conclusion

Maltotriose Peracetate plays a crucial role in yeast fermentation processes, particularly through its interaction with specific enzymes and transport mechanisms. Its biochemical properties and metabolic pathways are essential for understanding its applications in biotechnology and industrial fermentation processes.

Further research into its molecular mechanisms and potential modifications could enhance its utility in various applications, including biofuel production and food technology.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-BDYSLRNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467134 | |

| Record name | Maltotriose Peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93911-20-7 | |

| Record name | Maltotriose Peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.